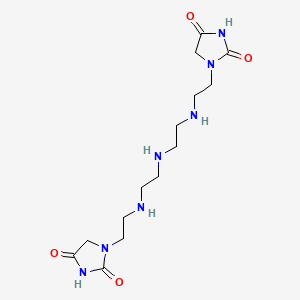
1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple imidazolidine rings and ethane linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles like halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones with additional oxygen functionalities, while reduction could produce more saturated imidazolidine derivatives.
Scientific Research Applications
1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione stands out due to its unique combination of imidazolidine rings and ethane linkages. Similar compounds include:
Ethylenediamine derivatives: These compounds share the ethane linkage but lack the imidazolidine rings.
Imidazolidine diones: These compounds have the imidazolidine rings but differ in their linkage structures.
The uniqueness of 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione lies in its ability to combine these structural features, offering distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
98690-27-8 |
|---|---|
Molecular Formula |
C14H25N7O4 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H25N7O4/c22-11-9-20(13(24)18-11)7-5-16-3-1-15-2-4-17-6-8-21-10-12(23)19-14(21)25/h15-17H,1-10H2,(H,18,22,24)(H,19,23,25) |
InChI Key |
ROKGZEFEAXCPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCNCCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


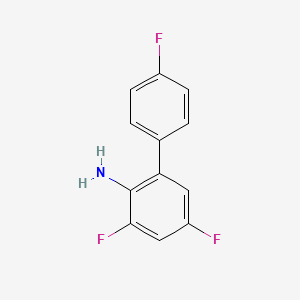
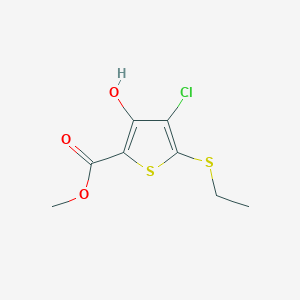
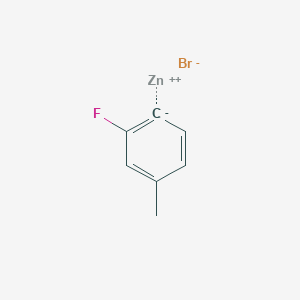
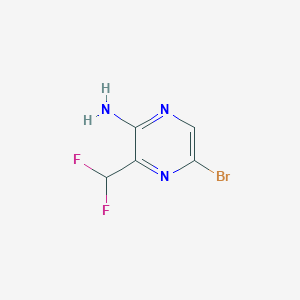




amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)



![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)
